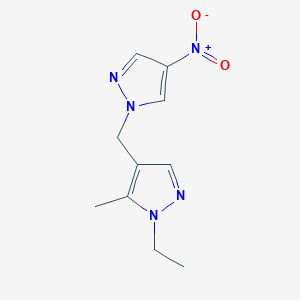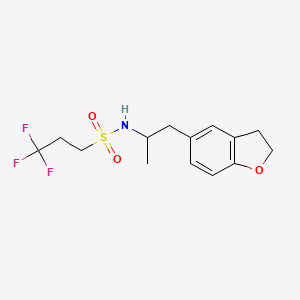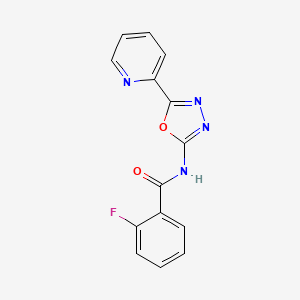
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, also known as ENMP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of apoptosis and cell survival.
Biochemical and Physiological Effects:
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has several advantages for lab experiments, including its potential anticancer, antifungal, and antibacterial properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, including the development of new anticancer, antifungal, and antibacterial agents based on its structure. Further studies are needed to determine its safety and efficacy in vivo and to identify potential drug targets for its use in cancer therapy and the treatment of infectious diseases. Additionally, the synthesis of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole derivatives with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. This reaction results in the formation of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole as a yellow solid. Other methods involve the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid and acetic anhydride or the reaction of 4-nitrophenylhydrazine with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
Applications De Recherche Scientifique
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZWMAMETWYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)




![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)
![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)